molecular formula C27H24ClN3O4 B2976823 N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide CAS No. 894550-71-1

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

Cat. No.: B2976823
CAS No.: 894550-71-1
M. Wt: 489.96
InChI Key: VPSKBOMJHODNGR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a dioxino ring, and a phenylamino group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of reactions including cyclization and functional group modifications. The dioxino ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the phenylamino group is added via a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenylamino group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of phenylamino derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It may find applications in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSKBOMJHODNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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